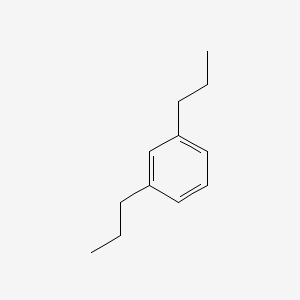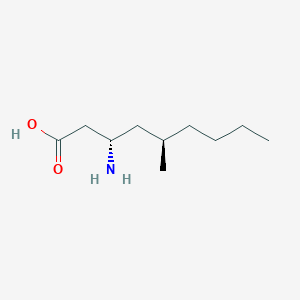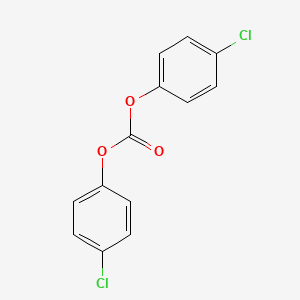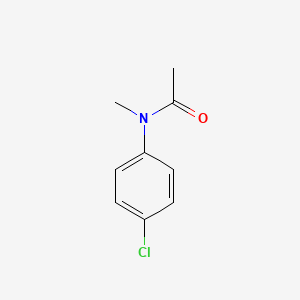
1,3-Dipropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dipropylbenzene is an aromatic hydrocarbon with the chemical formula C({12})H({18}). It consists of a benzene ring substituted with two propyl groups at the 1 and 3 positions. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It is used in various industrial applications and scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dipropylbenzene can be synthesized through the alkylation of benzene with propylene. This reaction typically requires a Lewis acid catalyst such as aluminum trichloride (AlCl(_{3})). The reaction proceeds as follows:
C6H6+2CH3CH=CH2→C6H4(CH2CH2CH3)2
The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-isomer.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of solid acid catalysts, such as zeolites, can also enhance the selectivity and reduce the formation of by-products.
化学反应分析
Types of Reactions
1,3-Dipropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Hydrogen gas (H(_{2})) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine (Br({3})) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Propylbenzoic acids or propylbenzophenones.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated derivatives of this compound.
科学研究应用
1,3-Dipropylbenzene is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: It is used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into its potential pharmacological properties and its role as a building block for drug synthesis.
Industry: It is used as a solvent and an intermediate in the production of other chemicals.
作用机制
The mechanism by which 1,3-dipropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the propyl groups can influence the reactivity of the benzene ring by donating electron density through inductive and hyperconjugative effects. This can make the ring more reactive towards electrophiles.
相似化合物的比较
1,3-Dipropylbenzene can be compared with other similar compounds such as:
1,2-Dipropylbenzene: Differing in the position of the propyl groups, which can affect the compound’s reactivity and physical properties.
1,4-Dipropylbenzene: Another isomer with propyl groups at the 1 and 4 positions, leading to different chemical behavior.
Diisopropylbenzenes: Compounds with isopropyl groups instead of propyl groups, which can significantly alter their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
属性
CAS 编号 |
17171-72-1 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1,3-dipropylbenzene |
InChI |
InChI=1S/C12H18/c1-3-6-11-8-5-9-12(10-11)7-4-2/h5,8-10H,3-4,6-7H2,1-2H3 |
InChI 键 |
GWTBXGSNWKXTPX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC=C1)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)
![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)
![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009239.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12009241.png)

![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12009243.png)

![2-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B12009251.png)
![4-{4-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12009271.png)

